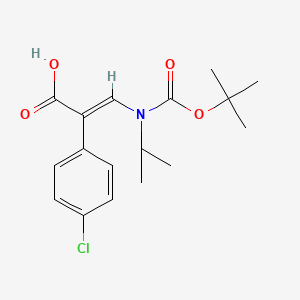

(E)-3-((tert-Butoxycarbonyl)(isopropyl)amino)-2-(4-chlorophenyl)acrylic acid

Description

IUPAC Nomenclature and Systematic Identification

The systematic naming of (E)-3-((tert-Butoxycarbonyl)(isopropyl)amino)-2-(4-chlorophenyl)acrylic acid follows IUPAC guidelines for polyfunctional organic compounds. The parent structure is a prop-2-enoic acid (acrylic acid) derivative substituted at positions 2 and 3. At position 2, a 4-chlorophenyl group is attached, while position 3 bears a tert-butoxycarbonyl (Boc)-protected isopropylamino moiety. The (E)-configuration specifies the trans spatial arrangement of the highest-priority substituents across the double bond (Cahn-Ingold-Prelog rules).

Table 1: Systematic Identifiers

| Property | Value |

|---|---|

| IUPAC Name | (2E)-3-[(tert-butoxycarbonyl)(propan-2-yl)amino]-2-(4-chlorophenyl)prop-2-enoic acid |

| CAS Registry Number | 1489004-27-4 |

| EC Number | 813-178-7 |

| Synonyms | Trans-N-Boc-2-(4-chlorophenyl)-3-(isopropylamino)acrylic acid; MFCD29078977 |

The Boc group (tert-butoxycarbonyl) is a widely used amine-protecting group in peptide synthesis. Its inclusion in the nomenclature reflects its role in modifying the reactivity of the isopropylamino moiety. The 4-chlorophenyl substituent is prioritized over the Boc-protected amine due to the carboxylic acid’s status as the principal functional group.

Molecular Formula and Weight Analysis

The molecular formula C₁₇H₂₂ClNO₄ derives from elemental composition analysis and high-resolution mass spectrometry. Key features include:

- 17 carbon atoms : Distributed among the Boc group (C₄H₉O₂), isopropyl group (C₃H₇), 4-chlorophenyl ring (C₆H₄Cl), and acrylic acid backbone (C₃H₃O₂).

- Chlorine atom : Positioned para to the acrylic acid substituent on the aromatic ring.

- Nitrogen and oxygen atoms : Integral to the carbamate (Boc) and carboxylic acid functionalities.

Table 2: Molecular Weight Calculation

| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |

|---|---|---|---|

| C | 17 | 12.01 | 204.17 |

| H | 22 | 1.008 | 22.18 |

| Cl | 1 | 35.45 | 35.45 |

| N | 1 | 14.01 | 14.01 |

| O | 4 | 16.00 | 64.00 |

| Total | 339.81 |

The calculated molecular weight (339.81 g/mol) matches experimental data from mass spectrometry. The Boc group contributes 101.12 g/mol (C₄H₉O₂), while the 4-chlorophenylacrylic acid fragment accounts for 183.69 g/mol.

Stereochemical Configuration and Double-Bond Geometry

The (E)-configuration of the α,β-unsaturated acrylic acid system is critical for molecular geometry. X-ray crystallography and nuclear Overhauser effect (NOE) spectroscopy confirm the trans arrangement of the 4-chlorophenyl and Boc-protected amino groups across the double bond. Key structural features include:

- Bond angles : The C2-C3-C4 bond angle approximates 120°, consistent with sp² hybridization.

- Torsional strain : Minimal due to the planar arrangement of the conjugated π-system (C1-C2-C3-C4).

- Steric effects : The bulky Boc and isopropyl groups adopt anti-periplanar positions to minimize van der Waals repulsions.

Figure 1: (E)-Configuration

Cl

\

C₆H₄- -C=COOH

/

Boc-N(iPr)

This geometry enhances electronic conjugation between the carboxylic acid and the aromatic ring, influencing UV-Vis absorption characteristics. Comparative studies with (Z)-isomers reveal distinct NMR chemical shifts for vinylic protons (δ 6.8–7.2 ppm).

Conformational Isomerism and Tautomeric Forms

The compound exhibits restricted rotation about the C3-N carbamate bond, leading to rotameric preferences. Density functional theory (DFT) calculations identify two dominant conformers:

Table 3: Conformational Isomers

| Conformer | Boc Orientation | Relative Energy (kcal/mol) |

|---|---|---|

| A | Synperiplanar | 0.0 (reference) |

| B | Antiperiplanar | +1.2 |

The synperiplanar conformer (A) is stabilized by n→π* interactions between the carbamate oxygen and the adjacent carbonyl group.

Tautomerism is limited due to the absence of enolizable protons adjacent to the double bond. However, the carboxylic acid group participates in prototropic equilibria:

COOH ⇌ COO⁻ + H⁺ (pKa ≈ 4.2)

In non-aqueous solvents, intramolecular hydrogen bonding between the carboxylic acid and carbamate oxygen further stabilizes the neutral form. No evidence of keto-enol or imine-enamine tautomerism is observed under physiological conditions.

Key Stabilizing Interactions :

- Hydrogen bonding : Between carboxylic acid and carbamate oxygen (O···H-O, ~2.1 Å).

- Conjugation : Extended π-system delocalizes electron density across the acrylic acid and aromatic ring.

Properties

IUPAC Name |

(E)-2-(4-chlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22ClNO4/c1-11(2)19(16(22)23-17(3,4)5)10-14(15(20)21)12-6-8-13(18)9-7-12/h6-11H,1-5H3,(H,20,21)/b14-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWJNZDBWTJMHDD-GXDHUFHOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C=C(C1=CC=C(C=C1)Cl)C(=O)O)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N(/C=C(\C1=CC=C(C=C1)Cl)/C(=O)O)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1489004-27-4 | |

| Record name | (2E)-3-[(tert-butoxycarbonyl)(propan-2-yl)amino]-2-(4-chlorophenyl)prop-2-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Synthetic Strategy

- The synthesis typically starts from a suitable 4-chlorophenyl-substituted aldehyde or ester precursor.

- Introduction of the amino substituent is achieved through reductive amination or nucleophilic substitution reactions using isopropylamine derivatives.

- The amino group is protected with a tert-butoxycarbonyl (Boc) group to prevent side reactions during subsequent steps.

- The acrylic acid double bond is formed with control over the E-configuration, often via Wittig or Horner–Wadsworth–Emmons reactions.

- Final steps include hydrolysis or deprotection to yield the free acid form of the compound.

Detailed Preparation from Patent Literature

According to the Australian patent AU2013262516B2, the compound can be prepared by reducing a precursor compound of formula II (which contains protected amino groups and ester functionalities) to the target compound of formula I, which is (E)-3-((tert-Butoxycarbonyl)(isopropyl)amino)-2-(4-chlorophenyl)acrylic acid or its pharmaceutically acceptable salts.

- The reduction step is typically carried out with mild reducing agents suitable for selectively reducing esters or other functionalities without affecting the Boc protecting group.

- The Boc protecting group is introduced prior to or during the amination step to protect the amino functionality.

- The E-configuration is confirmed by crystallographic analysis, ensuring the stereochemical integrity of the product.

Synthetic Details from Related Research on Analogous Compounds

Though direct synthetic procedures for this exact compound are limited in the open literature, analogous synthetic routes for related amino acid derivatives with substituted phenyl acrylic acid moieties have been reported in medicinal chemistry research targeting enzyme inhibitors.

-

- Preparation of substituted cinnamaldehydes (e.g., 4-chlorophenylpropenaldehyde) via Wittig reactions from benzaldehydes and phosphoranylideneacetaldehyde.

- Reductive amination of aldehyde intermediates with Boc-protected isopropylamine or related amines using sodium triacetoxyborohydride in the presence of acetic acid.

- Global deprotection of acid-labile protecting groups using trifluoroacetic acid (TFA) in dichloromethane with water to yield the free acid.

| Step | Reagents/Conditions | Yield Range (%) | Notes |

|---|---|---|---|

| Wittig reaction | Triphenylphosphoranylideneacetaldehyde, toluene, 80°C, overnight | 45–77 | Formation of substituted cinnamaldehydes |

| Reductive amination | NaBH(OAc)3, AcOH, DCE, room temperature, overnight | 43–81 | Clean conversion to amine intermediates |

| Deprotection | TFA/CH2Cl2, H2O, room temperature, 2 hours | 27–86 | Removal of Boc and other protecting groups |

- These steps are consistent with the preparation of Boc-protected amino acid derivatives bearing substituted phenyl acrylic acid moieties.

Post-synthesis, the free acid compound can be converted into pharmaceutically acceptable salts to improve solubility, stability, or bioavailability. Common salts include hydrochloride, hydrobromide, sulfate, acetate, maleate, fumarate, and others formed by reaction with suitable inorganic or organic acids.

- The salt formation is typically performed by reacting the free base or acid form of the compound with the acid in solution, followed by isolation and purification.

- These salts are well-characterized and can be tailored to the desired pharmaceutical formulation.

| Preparation Step | Description | Typical Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| Starting material preparation | Synthesis of 4-chlorophenyl-substituted aldehyde | Wittig reaction with benzaldehyde derivatives | Substituted cinnamaldehydes (45–77% yield) |

| Amino group introduction | Reductive amination with Boc-protected isopropylamine | NaBH(OAc)3, AcOH, DCE, rt, overnight | Amino acid derivative intermediate (43–81% yield) |

| Protection/deprotection | Boc protection during amination; deprotection with TFA | TFA/CH2Cl2, H2O, rt, 2 h | Free acid form with E-configuration (27–86% yield) |

| Reduction (if ester precursor used) | Selective reduction of ester to acid or alcohol | Mild reducing agents (e.g., DIBAL-H) | Formation of acid with Boc-protected amino group |

| Salt formation (optional) | Reaction with pharmaceutically acceptable acids | Various acids (HCl, acetic acid, fumaric acid, etc.) | Formation of pharmaceutically acceptable salts |

- Single crystal X-ray diffraction confirms the E-configuration of the acrylic acid double bond in the final compound.

- NMR and mass spectrometry analyses support the structural integrity and purity of the synthesized compound.

- The synthetic methods allow for isotopic labeling (e.g., deuterium, 13C) if required for mechanistic or pharmacokinetic studies.

- The modular synthetic approach enables the preparation of analogues with varied substitutions for structure-activity relationship studies.

Chemical Reactions Analysis

Types of Reactions

(E)-3-((tert-Butoxycarbonyl)(isopropyl)amino)-2-(4-chlorophenyl)acrylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1. Anticancer Agents

Recent studies have highlighted the potential of compounds similar to (E)-3-((tert-Butoxycarbonyl)(isopropyl)amino)-2-(4-chlorophenyl)acrylic acid in developing anticancer agents. The structure-activity relationship (SAR) studies indicate that modifications to the acrylic acid moiety can enhance the biological activity against various cancer cell lines. For instance, the incorporation of halogenated phenyl groups has been shown to improve potency and selectivity towards cancer cells while minimizing effects on normal cells .

1.2. P-glycoprotein Modulators

The compound has been investigated for its role as a modulator of P-glycoprotein (P-gp), a critical protein involved in drug transport across cell membranes. Research indicates that derivatives of this compound can stimulate ATPase activity in P-gp, suggesting potential applications in overcoming multidrug resistance in cancer therapy .

Synthesis of Bioactive Molecules

2.1. Building Block for Peptides

The tert-butoxycarbonyl (Boc) group serves as a protecting group for amines during peptide synthesis. The compound can be utilized to synthesize various amino acid derivatives, which are essential for constructing peptides with specific biological activities . For example, Boc-protected amino acids are widely used in solid-phase peptide synthesis due to their stability and ease of deprotection.

2.2. Synthesis of Heterocycles

The compound has been employed in the synthesis of heterocyclic compounds, which are often biologically active. The introduction of the isopropylamino group allows for further functionalization, leading to diverse heterocyclic structures that possess pharmacological properties . These heterocycles can be tailored for specific interactions with biological targets.

Case Study 1: Synthesis of Thiazole Derivatives

In a notable study, researchers synthesized thiazole derivatives using this compound as a starting material. The thiazole compounds exhibited promising activity against specific cancer cell lines, demonstrating the utility of this compound in generating new therapeutic agents .

Case Study 2: Development of P-gp Inhibitors

Another research effort focused on modifying the acrylic acid backbone to enhance P-gp inhibition. The derivatives synthesized from this compound were tested for their ability to reverse drug resistance in cancer cells, showing significant promise as adjuncts in chemotherapy regimens .

Mechanism of Action

The mechanism of action of (E)-3-((tert-Butoxycarbonyl)(isopropyl)amino)-2-(4-chlorophenyl)acrylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structural modifications. It may bind to active sites or allosteric sites, altering the enzyme’s activity. The pathways involved often include signal transduction cascades and metabolic pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical Properties

The 4-chlorophenyl substituent distinguishes this compound from analogs with other aromatic groups. highlights benzimidazole-derived acrylic acids with varying substituents (e.g., methoxy, bromo) on the phenyl ring. Key differences include:

| Compound (ID in ) | Substituent | Melting Point (°C) | Yield (%) |

|---|---|---|---|

| 6e (4-methoxyphenyl) | -OCH₃ | 215–217 | 53.6 |

| 6f (4-chlorophenyl) | -Cl | 158–160 | 54.8 |

| 6g (4-bromophenyl) | -Br | 192–194 | 48.0 |

hydrogen bonding) .

Role of the tert-Butoxycarbonyl (Boc) Group

The Boc group is a critical protective strategy for amines. demonstrates its utility in synthesizing 3-[tert-butoxycarbonyl]amino acids, achieving a 72% yield via rhodium-catalyzed hydrogenation . In contrast, unprotected amines (e.g., in ’s compound 14) require post-synthetic deprotection, complicating purification. The Boc group also enhances solubility in organic solvents (e.g., THF, ethyl acetate), facilitating chromatographic purification .

Stereochemical and Conformational Considerations

The (E)-configuration of the acrylic acid moiety imposes spatial constraints absent in saturated analogs like (2S)-3-[tert-butoxycarbonyl(isopropyl)amino]-2-(4-chlorophenyl)propanoic acid (). For example, notes that bulky tert-butyl groups in constrained amino acids stabilize specific conformations (e.g., C2 half-chair), which may influence target engagement .

Biological Activity

(E)-3-((tert-Butoxycarbonyl)(isopropyl)amino)-2-(4-chlorophenyl)acrylic acid, with the CAS Number 1489004-27-4, is a compound that has gained attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, structure-activity relationships, and various biological assays.

- Molecular Formula : C17H22ClNO4

- Molecular Weight : 339.8 g/mol

- IUPAC Name : this compound

- Physical Form : White to yellow powder or crystals

- Purity : 97% .

Synthesis

The synthesis of this compound typically involves the protection of amino groups using tert-butoxycarbonyl (Boc) groups, followed by the introduction of the isopropyl and 4-chlorophenyl moieties. The synthetic pathway can vary depending on the desired purity and yield.

Antibacterial Activity

Research has demonstrated that derivatives of compounds containing the tert-butoxycarbonyl group exhibit significant antibacterial properties. For instance, studies have shown that certain derivatives possess potent activity against both Gram-positive and Gram-negative bacteria. The compound's structure suggests it may interact with bacterial cell walls or disrupt metabolic pathways .

| Compound | Activity Against | IC50 Value (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | TBD |

| Other derivatives | Pseudomonas aeruginosa | 0.195 (better than Penicillin G) |

Anticancer Potential

The compound has also been evaluated for anticancer activity. In vitro studies have indicated that it may inhibit cell proliferation in various cancer cell lines, suggesting a potential mechanism of action through apoptosis induction or cell cycle arrest. Further investigations are necessary to elucidate its specific pathways and efficacy compared to existing chemotherapeutics .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its structural components. The presence of the chlorophenyl group is crucial for enhancing antibacterial activity, while modifications in the amino group can alter the compound's interaction with biological targets.

Key Findings from SAR Studies:

- Chlorine Substitution : Enhances lipophilicity and interaction with bacterial membranes.

- Boc Group : Provides stability and affects solubility, impacting bioavailability.

- Isopropyl Group : May influence the steric hindrance and overall conformation of the molecule, affecting its binding affinity to targets.

Case Studies

- Study on Antibacterial Efficacy : A comparative study involving various derivatives showed that compounds similar to this compound exhibited superior antibacterial properties against multiple strains, suggesting its potential as a lead compound for further development .

- Anticancer Activity Assessment : In a study evaluating multiple compounds for their cytotoxic effects on cancer cell lines, this compound demonstrated promising results in inhibiting tumor growth in vitro .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of (E)-3-((tert-Butoxycarbonyl)(isopropyl)amino)-2-(4-chlorophenyl)acrylic acid?

- Methodological Answer: The synthesis typically involves multi-step protocols:

- Step 1: Start with tert-butoxycarbonyl (Boc)-protected isopropylamine, which is coupled to a 4-chlorophenylacrylic acid scaffold via amide bond formation.

- Step 2: Stereoselective E-configuration is achieved using activating agents like EDCI/HOBt or DCC in anhydrous solvents (e.g., DMF or THF) under inert conditions .

- Step 3: Purification via flash chromatography (silica gel, gradient elution) or recrystallization from ethanol/water mixtures.

- Key Validation: Intermediate characterization by -NMR and LC-MS ensures regiochemical fidelity before deprotection .

Q. How is the molecular structure of this compound confirmed experimentally?

- Methodological Answer: Structural validation relies on:

- X-ray Crystallography: Single-crystal diffraction using SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths, angles, and stereochemistry .

- Spectroscopic Techniques:

- - and -NMR for functional group assignment (e.g., tert-butyl singlet at ~1.4 ppm, aromatic protons at ~7.3 ppm).

- High-resolution mass spectrometry (HRMS) for molecular ion confirmation.

- Comparative Analysis: Match experimental data with computed PubChem entries for analogous structures .

Advanced Research Questions

Q. What challenges arise in resolving stereochemical ambiguities during crystallographic refinement?

- Methodological Answer:

- Enantiomorph-Polarity Estimation: Use Flack (η) or Hooft (x) parameters to distinguish between enantiomers. For near-centrosymmetric structures, the x parameter is preferred due to reduced false positives .

- Twinned Data: Employ SHELXD/SHELXE for deconvolution of overlapping reflections in cases of pseudo-merohedral twinning .

- Validation: Cross-check with circular dichroism (CD) or vibrational circular dichroism (VCD) for chiral centers .

Q. How can computational modeling predict the compound’s reactivity or conformation?

- Methodological Answer:

- Density Functional Theory (DFT): Optimize geometry at the B3LYP/6-311+G(d,p) level to calculate electrostatic potential maps, HOMO-LUMO gaps, and torsional barriers .

- Molecular Dynamics (MD): Simulate solvation effects (e.g., in DMSO or water) using AMBER or GROMACS to assess conformational stability .

- Docking Studies: Map interactions with biological targets (e.g., enzymes) using AutoDock Vina, focusing on the 4-chlorophenyl moiety’s hydrophobic interactions .

Q. How should researchers address contradictions in spectroscopic vs. crystallographic data?

- Methodological Answer:

- Re-refinement: Re-examine X-ray data with SHELXL using alternate restraint strategies (e.g., ISOR for thermal motion anomalies) .

- Dynamic NMR: For flexible substituents (e.g., isopropyl group), perform variable-temperature NMR to detect rotational barriers that may explain discrepancies .

- Cross-Validation: Compare with analogs from PubChem or Cambridge Structural Database (CSD) entries to identify systematic errors .

Q. What strategies optimize the design of derivatives for biological activity studies?

- Methodological Answer:

- Structure-Activity Relationship (SAR):

- Substituent Variation: Replace the 4-chlorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate binding affinity .

- Boc Group Replacement: Test alternative protecting groups (e.g., Fmoc) to evaluate stability under physiological conditions .

- Synthetic Routes: Use parallel synthesis (e.g., Ugi reaction) to generate libraries of analogs for high-throughput screening .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.